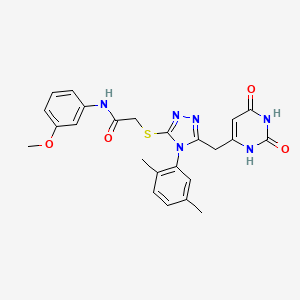

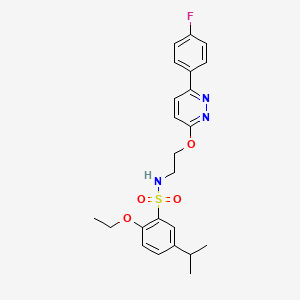

![molecular formula C12H14O4 B2759726 4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid CAS No. 1402232-81-8](/img/structure/B2759726.png)

4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid is a chemical compound with the molecular formula C12H14O4 . It is primarily used for research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a methyloxetane group via a methoxy linker . The molecular weight of this compound is 222.24 .Aplicaciones Científicas De Investigación

Synthesis and Luminescent Properties

- Research indicates the use of 4-benzyloxy benzoic acid derivatives (including those with methoxy groups) in the synthesis of lanthanide coordination compounds. These compounds demonstrate unique photophysical properties, influenced by electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents. The study shows that electron-releasing substituents enhance photoluminescence in Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Chemical Synthesis

- The potassium salt of methoxy benzoic acids, including 3-methoxy benzoic acid, has been selectively metalated using n-butyl lithium-potassium tert-butoxide. This method has been extended for the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, demonstrating the chemical versatility of these compounds (Sinha, Mandal, & Chandrasekaran, 2000).

Plant Biochemistry

- Studies on wheat seedlings show that methoxybenzoic acids undergo specific O-demethylation processes. This research provides insights into plant metabolism and how plants process different methoxybenzoic acids, including those similar to 4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid (Harms & Prieß, 1973).

Microbial Metabolism

- The metabolism of methoxybenzoic acids by Pseudomonas putida has been studied. These bacteria can oxidize compounds like 3,4,5-trimethoxybenzoic acid, with findings relevant to understanding bacterial interactions with similar compounds (Donnelly & Dagley, 1980).

Material Science

- In the field of material science, benzoic acid and its derivatives have been used as dopants in polyaniline. This demonstrates the application of such compounds in enhancing the properties of conductive polymers (Amarnath & Palaniappan, 2005).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water for several minutes . In case of accidental release, the area should be ventilated until material pick up is complete .

Propiedades

IUPAC Name |

4-[(3-methyloxetan-3-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(6-15-7-12)8-16-10-4-2-9(3-5-10)11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPSCXWLBGBTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2759646.png)

![N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2759654.png)

![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2759662.png)

![1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2759665.png)